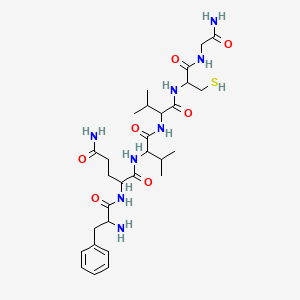

Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’inhibiteur de thrombine à base de kininogène H-Phe-Gln-Val-Val-Cys-Gly-NH2 est un peptide synthétique conçu pour inhiber la thrombine, une enzyme impliquée dans la coagulation du sang

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

La synthèse de l’inhibiteur de thrombine à base de kininogène H-Phe-Gln-Val-Val-Cys-Gly-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Réaction de couplage : Chaque acide aminé est activé à l’aide de réactifs comme le HBTU ou le DIC et couplé au peptide lié à la résine.

Déprotection : Les groupes protecteurs sur les acides aminés sont éliminés à l’aide du TFA.

Clivage : Le peptide complet est clivé de la résine et purifié par HPLC.

Méthodes de Production Industrielle

La production industrielle de ce peptide suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour améliorer l’efficacité et la cohérence. Le processus de purification est également mis à l’échelle, impliquant souvent la HPLC préparative.

Analyse Des Réactions Chimiques

Types de Réactions

L’inhibiteur de thrombine à base de kininogène H-Phe-Gln-Val-Val-Cys-Gly-NH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu cystéine peut former des ponts disulfures dans des conditions oxydantes.

Réduction : Les ponts disulfures peuvent être réduits en thiols libres à l’aide d’agents réducteurs comme le DTT.

Substitution : Les résidus d’acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Réactifs et Conditions Courants

Oxydation : Peroxyde d’hydrogène ou iode dans des conditions douces.

Réduction : DTT ou TCEP en solutions aqueuses.

Substitution : Acides aminés protégés par Fmoc et réactifs de couplage comme le HBTU.

Principaux Produits Formés

Oxydation : Formation de dimères liés par des ponts disulfures.

Réduction : Peptides contenant des thiols libres.

Substitution : Peptides modifiés avec des séquences modifiées.

Applications de Recherche Scientifique

L’inhibiteur de thrombine à base de kininogène H-Phe-Gln-Val-Val-Cys-Gly-NH2 a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour l’étude de la synthèse et de la modification des peptides.

Biologie : Étudié pour son rôle dans l’inhibition de la thrombine et ses effets sur les voies de coagulation du sang.

Médecine : Agent thérapeutique potentiel pour la prévention et le traitement des troubles thrombotiques.

Industrie : Utilisé dans le développement de tests de diagnostic et de formulations thérapeutiques.

Applications De Recherche Scientifique

Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in inhibiting thrombin and its effects on blood coagulation pathways.

Medicine: Potential therapeutic agent for preventing and treating thrombotic disorders.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mécanisme D'action

Le composé exerce ses effets en se liant au site actif de la thrombine, inhibant ainsi son activité enzymatique. Cette inhibition empêche la conversion du fibrinogène en fibrine, une étape cruciale de la formation du caillot sanguin. Les cibles moléculaires comprennent les résidus du site actif de la thrombine, et les voies impliquées sont principalement liées à la cascade de coagulation.

Comparaison Avec Des Composés Similaires

Composés Similaires

Hirudine : Un inhibiteur naturel de la thrombine dérivé des sangsues.

Argatroban : Un inhibiteur de la thrombine de petite molécule utilisé en clinique.

Bivalirudine : Un peptide synthétique similaire à l’hirudine.

Unicité

L’inhibiteur de thrombine à base de kininogène H-Phe-Gln-Val-Val-Cys-Gly-NH2 est unique en raison de sa séquence spécifique et de son origine synthétique, ce qui permet des modifications précises et une optimisation pour la recherche et les applications thérapeutiques. Contrairement aux inhibiteurs naturels, il peut être adapté pour améliorer sa stabilité, sa puissance et sa sélectivité.

Propriétés

Formule moléculaire |

C29H46N8O7S |

|---|---|

Poids moléculaire |

650.8 g/mol |

Nom IUPAC |

N-[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[(2-amino-3-phenylpropanoyl)amino]pentanediamide |

InChI |

InChI=1S/C29H46N8O7S/c1-15(2)23(28(43)35-20(14-45)26(41)33-13-22(32)39)37-29(44)24(16(3)4)36-27(42)19(10-11-21(31)38)34-25(40)18(30)12-17-8-6-5-7-9-17/h5-9,15-16,18-20,23-24,45H,10-14,30H2,1-4H3,(H2,31,38)(H2,32,39)(H,33,41)(H,34,40)(H,35,43)(H,36,42)(H,37,44) |

Clé InChI |

WTXLFXLSDCKAEI-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12115156.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B12115160.png)

![3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115168.png)

![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)

![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)

![4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-](/img/structure/B12115240.png)